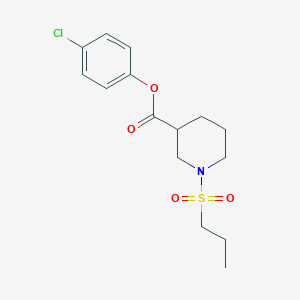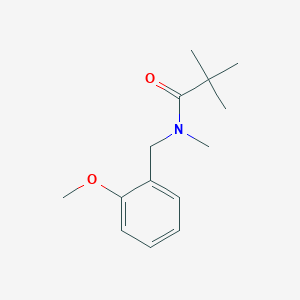
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPSP and is synthesized through a specific method.
Applications De Recherche Scientifique
CPSP has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. CPSP has been found to have anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain.
Mécanisme D'action
CPSP exerts its pharmacological effects by binding to the GABA-A receptor, which is a neurotransmitter receptor that regulates the activity of the central nervous system. CPSP enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
CPSP has been found to have several biochemical and physiological effects. It has been shown to increase the threshold for seizures, reduce the duration of seizures, and decrease the severity of seizures in animal models. CPSP has also been found to have analgesic effects, reducing pain sensitivity in animal models. Additionally, CPSP has been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPSP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. CPSP has also been extensively studied, allowing for a better understanding of its pharmacological effects. However, CPSP has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, CPSP has not been extensively studied in humans, limiting its potential clinical applications.
Orientations Futures
There are several future directions for the research of CPSP. One direction is to further investigate its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other neurotransmitter receptors and their associated pathways. Additionally, future research could focus on the development of more soluble forms of CPSP for easier administration in vivo. Finally, studying the potential side effects of CPSP and its long-term effects on the central nervous system could provide valuable insights into its safety and efficacy.
In conclusion, 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CPSP could lead to the development of new drugs for the treatment of epilepsy, chronic pain, and anxiety disorders.
Méthodes De Synthèse
The synthesis of 4-chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate involves the reaction of 4-chlorophenyl 1-piperidinecarboxylate with propylsulfonyl chloride. This reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure CPSP.
Propriétés
IUPAC Name |
(4-chlorophenyl) 1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-2-10-22(19,20)17-9-3-4-12(11-17)15(18)21-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFKWWXGHHIVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chlorophenyl 1-(propylsulfonyl)-3-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)

![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)
![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)
![5-(2-phenylvinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5493369.png)
![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)

![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)